molecular formula C21H15NO3 B5772332 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione

2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B5772332
M. Wt: 329.3 g/mol
InChI Key: LDEMGKOKWBTIGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione, also known as PBID, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. PBID is a member of the isoindoline family, which is known for its diverse biological activities.

Scientific Research Applications

2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in various fields, including cancer research, neurology, and immunology. In cancer research, 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In neurology, 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases. In immunology, 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione has been shown to modulate the immune response and may have potential applications in the treatment of autoimmune diseases.

Mechanism of Action

The exact mechanism of action of 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of protein kinase C, which plays a crucial role in cell proliferation and survival. 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione also inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione has been shown to induce the production of reactive oxygen species, which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione has been shown to have various biochemical and physiological effects. In cancer cells, 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione induces apoptosis and suppresses angiogenesis, leading to the inhibition of tumor growth. In neurology, 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione has been found to have neuroprotective effects, which may be due to its ability to inhibit the activity of histone deacetylases. In immunology, 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione has been shown to modulate the immune response, leading to the suppression of autoimmune diseases.

Advantages and Limitations for Lab Experiments

2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments, including its high potency and selectivity, which make it a useful tool for studying various signaling pathways and enzymes. However, 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione also has some limitations, including its low solubility in aqueous solutions, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione research, including the development of more efficient synthesis methods and the optimization of its pharmacological properties. Additionally, 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione may have potential applications in the treatment of various diseases, such as cancer, neurodegenerative diseases, and autoimmune diseases. Further research is needed to fully understand the mechanism of action of 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione and its potential applications in various fields.
Conclusion:
In conclusion, 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in cancer research, neurology, and immunology. The exact mechanism of action of 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments, including its high potency and selectivity, but also has some limitations. There are several future directions for 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione research, including the development of more efficient synthesis methods and the optimization of its pharmacological properties.

Synthesis Methods

The synthesis of 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione involves the reaction of 3-phenoxybenzylamine with phthalic anhydride in the presence of a catalyst. The reaction takes place in a solvent at a high temperature, and the product is obtained through a series of purification steps. The yield of 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione can be improved by optimizing the reaction conditions and purification methods.

properties

IUPAC Name

2-[(3-phenoxyphenyl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO3/c23-20-18-11-4-5-12-19(18)21(24)22(20)14-15-7-6-10-17(13-15)25-16-8-2-1-3-9-16/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDEMGKOKWBTIGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.